![molecular formula C11H13BrMgO2 B118964 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 142402-62-8](/img/structure/B118964.png)
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Overview
Description
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a chemical compound with the molecular formula C11H13BrMgO2 . It has a molecular weight of 281.43 g/mol . The compound is used in various scientific experiments.
Synthesis Analysis
This compound is used as an intermediate in the synthesis of multiblock copolymers having a fullerene backbone for possible applications in photovoltaic devices . It is also used in the preparation of C-2 and C-20-diaryl steroidal derivatives .Molecular Structure Analysis
The IUPAC name of the compound is magnesium;2-(phenoxy)oxane;bromide . The InChI string and the canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.43 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 279.99493 g/mol . The topological polar surface area is 18.5 Ų and it has a heavy atom count of 15 .Scientific Research Applications
Synthesis of Steroidal Derivatives
This compound is utilized in the synthesis of C-2 and C-20-diaryl steroidal derivatives . These derivatives are significant due to their potential biological activities, including their use as hormones and hormone analogs in medical treatments.
Photovoltaic Devices
It serves as an intermediate in the creation of multiblock copolymers with a fullerene backbone . These copolymers are explored for their applications in photovoltaic devices, which are crucial for converting solar energy into electricity.
Grignard Reactions
As a Grignard reagent, it is involved in Grignard reactions, which are pivotal in forming carbon-carbon bonds . This is fundamental in organic synthesis, allowing for the construction of a wide variety of complex molecules.
Organic Metal Bromide Salts
The compound is classified under organic metal bromide salts, which have diverse applications in organic chemistry, particularly in synthetic transformations .
Research and Development
Various research institutions and pharmaceutical companies utilize this compound in the R&D of new chemical entities . Its role in the development of novel compounds can lead to breakthroughs in drug discovery and material science.
Chemical Education
In academic settings, this compound is used to teach advanced organic synthesis techniques, including organometallic chemistry and nucleophilic aromatic substitution .
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly those with polar bonds .
Mode of Action
They can attack electrophilic carbon atoms in polar bonds, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It has been used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting its involvement in the modification of steroidal structures.
Result of Action
It has been used as an intermediate in the synthesis of multiblock copolymers having fullerene backbone for possible applications in photovoltaic devices , indicating its potential role in material science.
Action Environment
The action of 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is known to react violently with water , and thus, must be handled under anhydrous conditions. The presence of certain functional groups, temperature, and the solvent used can also significantly influence its reactivity and the outcome of its reactions .
properties
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXXSBILKTDEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | |
CAS RN |
142402-62-8 | |
Record name | 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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